N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine
CAS No.: 25461-01-2
Cat. No.: VC21538737
Molecular Formula: C10H19NO4S2 · C12H23N
Molecular Weight: 281.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 25461-01-2 |
---|---|
Molecular Formula | C10H19NO4S2 · C12H23N |
Molecular Weight | 281.4 g/mol |
IUPAC Name | (2R)-3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C10H19NO4S2/c1-5-16-17-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
Standard InChI Key | NRPCSVNXHSEWLO-ZETCQYMHSA-N |
Isomeric SMILES | CCSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CCSSCC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CCSSCC(C(=O)O)NC(=O)OC(C)(C)C |
Chemical Structure and Properties
N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine represents a specialized amino acid derivative characterized by several key structural features. The compound contains a tert-butoxycarbonyl protecting group attached to the amino nitrogen, a carboxylic acid group, and a distinctive ethyldisulfanyl side chain connected to the alanine backbone.
Based on the available data, the compound has the following chemical identifiers and properties:
Table 1: Chemical Identification Data of N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine
Property | Value |
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CAS Number | 25461-01-2 |
Molecular Formula | C10H19NO4S2 · C12H23N |
Molecular Weight | 281.4 g/mol |
IUPAC Name | (2R)-3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
PubChem Compound ID | 14402894 |
The structural representation of the compound can be described using several chemical notation systems:
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Standard InChI: InChI=1S/C10H19NO4S2/c1-5-16-17-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
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Isomeric SMILES: CCSSCC@@HNC(=O)OC(C)(C)C
Structural Features and Functional Groups
The chemical structure of N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine incorporates several important functional groups that define its chemical behavior and potential applications:
The Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is attached to the amino function, providing protection during chemical syntheses. This group is characterized by:
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A carbamate linkage (N-C(=O)-O-)
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A tert-butyl group that provides steric hindrance and stability
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Sensitivity to acidic conditions but stability under basic and neutral conditions
The Disulfide Moiety
The ethyldisulfanyl group (-CH2-S-S-CH2CH3) represents the most distinctive feature of this compound. The disulfide bond (S-S) introduces several important properties:
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Potential for redox chemistry (reduction to thiols, oxidation)
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Susceptibility to thiol-disulfide exchange reactions
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Increased lipophilicity compared to standard alanine
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A structural element that mimics disulfide bridges found in peptides and proteins
The Carboxylic Acid Group
The carboxylic acid function (-COOH) is part of the alanine backbone and provides:
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Acidic properties
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Potential for derivatization through esterification or amide formation
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A reactive handle for peptide bond formation
Comparison with Related Compounds
Understanding N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine in the context of related compounds helps to highlight its distinctive features and potential applications.
Table 2: Comparison with Related Boc-Protected Compounds
While standard N-(tert-Butoxycarbonyl)-L-alanine is widely used in peptide synthesis, the ethyldisulfanyl derivative offers additional functionality through its disulfide bond, enabling a broader range of chemical transformations and applications.
Physical and Chemical Properties
The physical and chemical properties of N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine are important considerations for its handling, storage, and application in research contexts.
Physical State and Appearance
The compound is likely to exist as a solid at standard temperature and pressure, similar to related Boc-protected amino acids. By comparison, N-(tert-Butoxycarbonyl)-L-alanine is described as a white granular powder with a melting point of 79-83°C .
Chemical Reactivity
The compound possesses several reactive functional groups that define its chemical behavior:
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Carboxylic Acid: Capable of forming esters, amides, and salts
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Disulfide Bond: Susceptible to reduction by agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)
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Boc Group: Stable under basic and neutral conditions but cleaved by acids (typically trifluoroacetic acid or HCl in organic solvents)
Applications in Research
N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine has potential applications in various research areas, including:
Peptide Synthesis
As a specialized amino acid derivative, it can be incorporated into peptides to introduce disulfide functionality at specific positions. The Boc protecting group makes it compatible with certain peptide synthesis strategies, particularly those involving orthogonal protection schemes.
Comparative advantages in peptide synthesis include:
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Introduction of a redox-sensitive element into peptide structures
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Provision of a handle for further modification through disulfide exchange
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Creation of peptides with potential for controlled release under reducing conditions
Chemical Biology Research
The disulfide moiety makes this compound potentially useful for:
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Studying disulfide-mediated protein folding mechanisms
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Developing redox-responsive biomolecules
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Creating chemical tools for investigating thiol-disulfide exchange processes
Medicinal Chemistry
In medicinal chemistry research, compounds containing disulfide bonds can be employed in:
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Developing redox-responsive drug delivery systems
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Creating prodrugs that release active compounds in reducing environments
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Designing molecules with selective activity in specific redox environments
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